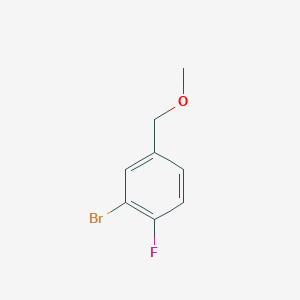

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-methoxypyridin-3-yl)boronic Acid Hydrochloride" is a derivative of pyridine boronic acid, which is a class of compounds known for their utility in various chemical reactions, particularly in the formation of carbon-boron bonds. These compounds are of significant interest in organic synthesis and medicinal chemistry due to their role in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, including those with a methoxy group on the pyridine ring, has been described using a regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate. This method has been shown to be effective for producing a single regioisomeric boronic acid or ester product, which is crucial for the purity and yield of the desired compounds .

Molecular Structure Analysis

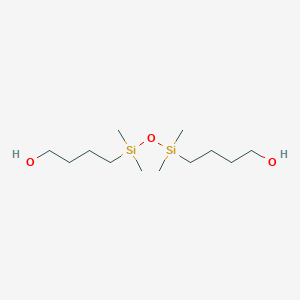

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety, such as a pyridine ring in the case of "(4-methoxypyridin-3-yl)boronic Acid Hydrochloride". The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is a key feature exploited in various chemical reactions .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are known to accelerate electrophilic activation of unprotected maltols to N-substituted hydroxypyridinones in water, showcasing their potential in pharmaceutical synthesis. The reversible covalent interactions via transient boronate complexes allow for the tolerance of various amine donors, including sterically hindered and aromatic amines, as well as amino acids and amino alcohols . Additionally, boronic acids have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids, demonstrating their utility in facilitating dehydrative esterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form complexes with diols and other nucleophiles. For instance, the formation of a luminescent boron complex with 2-hydroxy-4-methoxy-4'-chlorobenzophenone in concentrated sulfuric acid has been studied, revealing insights into the kinetics and mechanism of complex formation . Furthermore, the affinity of boronic acids for diol recognition at neutral pH has been explored, with certain boronic acids showing high affinity for binding to diols, which is important for applications in diol and carbohydrate recognition .

Scientific Research Applications

Fluorescence Quenching and Sensor Design

(4-methoxypyridin-3-yl)boronic acid hydrochloride and its derivatives are notable for their fluorescence properties. A study by Melavanki (2018) investigated the fluorescence quenching of a similar compound, 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), in various solvents. This research is significant for sensor design, particularly in understanding the interaction of boronic acids with different solvents and quenchers like aniline (Melavanki, 2018).

Radioligand Synthesis for Imaging

Gao, Wang, and Zheng (2016) explored the synthesis of radioligands involving derivatives of boronic acids, including a compound related to (4-methoxypyridin-3-yl)boronic acid hydrochloride. These radioligands have applications in positron emission tomography (PET) for imaging specific receptors in the body (Gao, Wang, & Zheng, 2016).

Sugar Sensing and Diabetes Management

Research by Geethanjali et al. (2017) focused on the binding ability of boronic acid derivatives, including compounds similar to (4-methoxypyridin-3-yl)boronic acid hydrochloride, with sugars in aqueous solutions. This is particularly relevant in the context of diabetes management and the design of new glucose sensors (Geethanjali, Melavanki, Nagaraja, Bhavya, & Kusanur, 2017).

Electrophilic Activation in Drug Development

Ke et al. (2022) demonstrated the use of boronic acids in the efficient electrophilic activation of unprotected maltols. This process is significant in the pharmaceutical industry, highlighting the role of boronic acid derivatives in drug synthesis and development (Ke, Zhang, Zhong, Shao, Yu, & Chen, 2022).

Photophysical Properties in Solvent Environments

Melavanki et al. (2018) explored the photophysical properties of 2-methoxypyridin-3-yl-3-boronic acid, closely related to (4-methoxypyridin-3-yl)boronic acid hydrochloride. Their work sheds light on the fluorescence quenching and dipole moment of these compounds in different solvent environments, relevant for understanding the interaction mechanisms of these compounds (Melavanki, Geethanjali, Thipperudrappa, Kusanur, Patil, & Bhavya, 2018).

Anti-Quorum Sensing and Antimicrobial Applications

Temel et al. (2022) synthesized novel boron compounds, including derivatives of boronic acids, and evaluated their anti-quorum sensing effects. This study contributes to the understanding of how these compounds can be used in combating microbial resistance and in the development of new antimicrobial materials (Temel, Atlan, Ertaş, Erdönmez, & Çalışkan, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

(4-methoxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLONCHBPEIKTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377912 |

Source

|

| Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

CAS RN |

874959-97-4 |

Source

|

| Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)